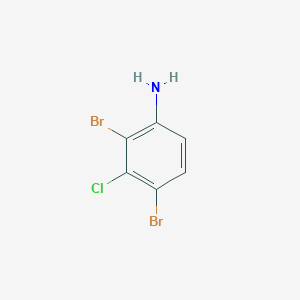

2,4-二溴-3-氯苯胺

描述

2,4-Dibromo-3-chloroaniline (DBCA) is a synthetic organic compound with the molecular formula C6H4Br2ClN. It is a yellow solid, widely used in various fields of research and industry. It can be used as an intermediate in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of 2,4-Dibromo-3-chloroaniline could involve multiple steps. A possible method could be a Friedel Crafts acylation followed by a Clemmensen Reduction . The bromination of p-chloroaniline could also be a potential method .

Molecular Structure Analysis

The molecular formula of 2,4-Dibromo-3-chloroaniline is C6H4Br2ClN. The molecular weight is 285.36 g/mol.

Chemical Reactions Analysis

The reactions characteristic for various functional groups and directions of transformation of certain classes of organic compounds in conditions of aqueous chlorination/bromination are also covered in the review .

Physical and Chemical Properties Analysis

2,4-Dibromo-3-chloroaniline is a yellow solid. More detailed physical and chemical properties were not found in the search results.

科学研究应用

生物降解和环境修复:氯苯胺化合物,包括 2,4-二溴-3-氯苯胺,作为水生和陆地环境中的污染物具有重要意义。研究表明,在甲烷生成条件下,氯苯胺可以在受污染的含水层中被生物脱卤。微生物催化卤素的顺序释放,表明这些化学物质污染的环境具有潜在的生物修复应用 (Kuhn & Suflita, 1989).

化学性质和结构分析:研究人员已经检查了氯苯胺化合物的分子结构、振动光谱和亚细胞定位。这包括使用各种光谱方法探索它们的物理和化学性质,这有助于了解它们在不同领域的性质和潜在应用 (Sundaraganesan 等人,2009).

电化学应用:已经对包括 2,4-二溴-3-氯苯胺在内的氯苯胺在不同溶液中的电化学氧化进行了研究。这在环境化学和废物处理方面具有重要意义,因为它探索了电化学过程中形成的降解途径和产物 (Kádár 等人,2001).

土壤和沉积物相互作用:氯苯胺与土壤和沉积物的相互作用,包括它们的吸附和降解,一直是环境研究的重点。这包括研究土壤浆料中氯苯胺的微生物降解以及能够降解这些化合物的细菌的表征,这对于了解它们的环境影响和制定生物修复策略至关重要 (Brunsbach & Reineke, 1993).

毒理学和公共卫生:在避免药物使用和副作用的同时,值得注意的是,对氯苯胺的研究也深入探讨了它们的毒理学方面。这包括探索它们作为污染物的潜力以及它们对人类健康和环境的影响,从而有助于风险评估和管理 (Stula 等人,1975).

安全和危害

2,4-Dibromo-3-chloroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

作用机制

Target of Action

Similar compounds such as chloroanilines are known to interact with various enzymes and proteins in the cell .

Mode of Action

It’s known that the compound can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

The second one involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .

Pharmacokinetics

The compound’s molecular weight of 28536 Da suggests that it could potentially be absorbed and distributed in the body

Result of Action

The compound’s potential to undergo various reactions suggests that it could alter cellular processes and potentially lead to changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-3-chloroaniline. For instance, during water chlorination/bromination, the compound can undergo transformations leading to the formation of disinfection by-products

生化分析

Cellular Effects

Chloroanilines have been shown to cause disturbances in bacterial communities, affecting their function and structure

Molecular Mechanism

In these reactions, a hydrogen atom on the aniline is replaced by an electrophile, which could potentially be a biomolecule .

Temporal Effects in Laboratory Settings

A study on 3-chloroaniline showed that microbial communities could adapt to degrade the compound within three weeks . This suggests that 2,4-Dibromo-3-chloroaniline may also have temporal effects on microbial communities.

Metabolic Pathways

Studies on chloroanilines have suggested potential degradation pathways involving phenol monooxygenase and benzoate dioxygenase .

Subcellular Localization

Studies on mRNA subcellular localization suggest that certain compounds can have isoform-specific localizations

属性

IUPAC Name |

2,4-dibromo-3-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLQYUCPVZOSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

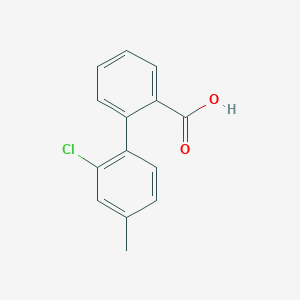

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

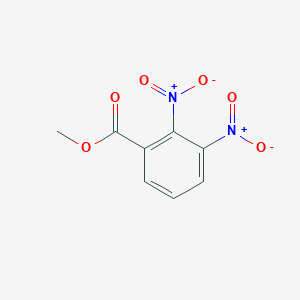

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)

![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)

![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)